molecular formula C14H21NO5 B2744435 Racemic-(3aS,6R,7R,7aR)-2-(tert-butoxycarbonyl)octahydro-3a,6-epoxyisoindole-7-carboxylic acid CAS No. 1445949-61-0

Racemic-(3aS,6R,7R,7aR)-2-(tert-butoxycarbonyl)octahydro-3a,6-epoxyisoindole-7-carboxylic acid

Katalognummer: B2744435
CAS-Nummer: 1445949-61-0
Molekulargewicht: 283.324
InChI-Schlüssel: XNNFGFGELSPHDF-HGUJLJSRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Racemic-(3aS,6R,7R,7aR)-2-(tert-butoxycarbonyl)octahydro-3a,6-epoxyisoindole-7-carboxylic acid is a useful research compound. Its molecular formula is C14H21NO5 and its molecular weight is 283.324. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis and Resolution

The scientific research on compounds structurally related to Racemic-(3aS,6R,7R,7aR)-2-(tert-butoxycarbonyl)octahydro-3a,6-epoxyisoindole-7-carboxylic acid often focuses on their synthesis and resolution due to their potential in various applications, including medicinal chemistry. For instance, the synthesis and resolution of N-protected derivatives of octahydroindole-2-carboxylic acid, a structural analog, have been detailed. This involves the synthesis of a racemic precursor in good yield, followed by HPLC resolution on a chiral column to obtain enantiomerically pure forms of the amino acid, which are crucial for peptide synthesis (Sayago et al., 2007).

Stereochemistry and Asymmetric Synthesis

Stereochemistry plays a vital role in the research of compounds like this compound. Studies often explore the asymmetric synthesis and kinetic resolution of racemic mixtures to obtain enantiomerically enriched or pure compounds. For example, the kinetic resolution of racemic carboxylic acids using an L-histidine-derived sulfonamide-induced enantioselective esterification reaction has been shown to achieve high asymmetric induction, highlighting the importance of stereochemistry in synthesizing biologically active compounds (Ishihara et al., 2008).

Supramolecular Chemistry and Self-Assembly

The study of racemic mixtures also extends to supramolecular chemistry, where the self-assembly of molecules through hydrogen bonding and other non-covalent interactions is of interest. Research in this area can provide insights into the principles governing the assembly of complex structures from simpler components. For instance, the analysis of supramolecular self-assembly organized by parallel and antiparallel hydrogen bonds in racemic crystal structures of cyclopentane derivatives offers a deeper understanding of the forces that drive molecular assembly and recognition processes (Kălmăn et al., 2001).

Environmental Implications

The enantiomeric separation of racemic mixtures is crucial in environmental science, where the differential biological activity of enantiomers can have significant ecological and toxicological consequences. Techniques for the enantioselective separation and quantitation of chiral compounds of environmental importance have been developed, underscoring the relevance of studying racemic mixtures and their resolution in assessing the environmental impact of organic chemicals (Armstrong et al., 1993).

Eigenschaften

IUPAC Name

(1S,5R,6R,7R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-10-oxa-3-azatricyclo[5.2.1.01,5]decane-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5/c1-13(2,3)20-12(18)15-6-8-10(11(16)17)9-4-5-14(8,7-15)19-9/h8-10H,4-7H2,1-3H3,(H,16,17)/t8-,9+,10+,14+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNFGFGELSPHDF-HGUJLJSRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C3CCC2(C1)O3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@H]([C@H]3CC[C@]2(C1)O3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.